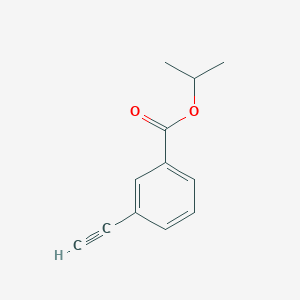

3-Ethynyl-benzoic acid isopropyl ester

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

propan-2-yl 3-ethynylbenzoate |

InChI |

InChI=1S/C12H12O2/c1-4-10-6-5-7-11(8-10)12(13)14-9(2)3/h1,5-9H,2-3H3 |

InChI Key |

AQXHFARZJSMEMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Isopropyl Benzoate

- Structure : Lacks substituents on the benzene ring.

- Properties: Simpler esters like isopropyl acetate () exhibit moderate polarity and volatility. The absence of substituents in isopropyl benzoate likely results in higher solubility in non-polar solvents compared to 3-ethynyl derivatives.

- Applications : Commonly used as flavoring agents or plasticizers. The ethynyl group in 3-ethynyl-benzoic acid isopropyl ester could enable specialized applications, such as polymer crosslinking or bioorthogonal chemistry.

3-Nitro-4-Methyl Benzoic Acid Isopropyl Ester

- Structure: Features a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively.

- In contrast, the ethynyl group’s electron-deficient nature may promote unique reactivity, such as participation in cycloaddition reactions .

- Synthesis : Both compounds likely undergo similar esterification pathways, but the ethynyl group requires careful handling due to its high reactivity.

Isopropyl 4-Hydroxybenzoate (Isopropylparaben)

- Structure : Contains a hydroxyl (-OH) group at the 4-position.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable as a preservative in cosmetics (). In contrast, the ethynyl group’s hydrophobicity and linear geometry might favor applications in hydrophobic polymer matrices or drug delivery systems.

Isopropyl Trichloroacetate

- Structure : Features three chlorine atoms on the acetate moiety.

- The ethynyl group, however, offers π-bond conjugation, which could enhance UV absorption or catalytic activity in metal-organic frameworks .

Data Table: Key Properties of Selected Esters

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Applications |

|---|---|---|---|---|

| This compound | ~190 (estimated) | Ethynyl, isopropyl ester | Likely hydrophobic | Polymer chemistry, drug delivery |

| Isopropyl benzoate | 178.23 | Benzene, ester | Soluble in organic solvents | Flavors, fragrances |

| 3-Nitro-4-methyl benzoic acid isopropyl ester | ~225 (estimated) | Nitro, methyl, ester | Moderate polarity | Intermediate in agrochemicals |

| Isopropylparaben | 180.20 | Hydroxyl, ester | Polar solvents | Cosmetic preservatives |

| Isopropyl trichloroacetate | 205.47 | Trichloro, ester | Non-polar solvents | Specialty chemicals |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-benzoic acid isopropyl ester, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of 3-ethynyl-benzoic acid with isopropyl alcohol using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane. Reaction optimization includes controlling temperature (e.g., 0–25°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst concentration. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reference synthetic protocols for similar esters (e.g., PLGA microsphere preparation in ) .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm structure using H/C NMR and FTIR (e.g., ester carbonyl stretch at ~1740 cm) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 240–260 nm. Calibrate with a standard curve for quantification (detection limit: ~10 ng) .

- SEM : Assess surface morphology (e.g., smooth vs. porous structures) and particle size distribution (critical for drug delivery applications) .

- Spectroscopy : Confirm functional groups via FTIR and H NMR (e.g., ethynyl proton at ~2.5–3.0 ppm, isopropyl doublet at ~1.2 ppm) .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

- Approach : Use a combination of liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (solvent: hexane/ethyl acetate mix) or preparative HPLC. Monitor purity via HPLC peak integration and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the role of this compound in modifying polymer degradation and drug release kinetics?

- Design : Incorporate the ester into PLGA microspheres using solvent evaporation (e.g., methylene chloride as the organic phase, 1% PVA as the aqueous phase). Vary ester concentrations (0%, 25%, 50%) and assess:

- Microsphere size : Measure via dynamic light scattering or optical microscopy (e.g., 50% ester increases size by 30–50% as seen in ) .

- Drug release : Conduct in vitro studies in PBS (pH 7.4, 37°C) with sampling at intervals (1–30 days). Quantify release via HPLC and fit data to models (e.g., Higuchi, zero-order) .

- Key Metrics : Surface area (SEM), drug loading efficiency, and erosion vs. diffusion mechanisms .

Q. How can researchers resolve contradictions in literature regarding the impact of ester additives on microsphere properties?

- Case Study : reported that IPM increased microsphere size, contrary to prior studies. To address discrepancies:

- Systematically vary formulation parameters (e.g., polymer molecular weight, solvent type).

- Use advanced characterization (e.g., SEM for surface porosity, BET for surface area).

- Validate findings with independent techniques (e.g., XRD for crystallinity vs. amorphous domains) .

Q. What mechanistic insights can be gained from studying the interaction of this compound with drug-polymer matrices?

- Hypothesis Testing :

- Plasticizing Effect : Use DSC to measure glass transition temperature () changes in PLGA matrices. A lower indicates enhanced polymer flexibility, facilitating drug diffusion .

- Hydrophobicity : Measure contact angles to assess ester-induced hydrophobicity, which may delay microsphere erosion .

Q. How can in vitro-in vivo correlations (IVIVC) be established for formulations containing this compound?

- Strategy :

- In Vitro : Simulate physiological conditions (e.g., lung-targeted release via PBS with surfactant additives).

- In Vivo : Use animal models (e.g., rats) to track pharmacokinetics (plasma/tissue concentrations via LC-MS). Compare AUC and to in vitro data .

Data Contradiction Analysis

- Example : If studies report conflicting effects of the ester on drug loading efficiency:

- Root Cause : Variability in synthesis methods (e.g., solvent evaporation rate, polymer-drug miscibility).

- Resolution : Standardize protocols (e.g., fixed stirring speed, solvent volume) and conduct DOE (design of experiments) to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.